methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
Brand Name: Vulcanchem
CAS No.: 866134-59-0
VCID: VC6269216
InChI: InChI=1S/C13H15NO5/c1-18-12(16)7-8-2-3-10-9(6-8)14-13(17)11(19-10)4-5-15/h2-3,6,11,15H,4-5,7H2,1H3,(H,14,17)
SMILES: COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCO
Molecular Formula: C13H15NO5
Molecular Weight: 265.265

methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate

CAS No.: 866134-59-0

Cat. No.: VC6269216

Molecular Formula: C13H15NO5

Molecular Weight: 265.265

* For research use only. Not for human or veterinary use.

methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate - 866134-59-0

Specification

CAS No. 866134-59-0
Molecular Formula C13H15NO5
Molecular Weight 265.265
IUPAC Name methyl 2-[2-(2-hydroxyethyl)-3-oxo-4H-1,4-benzoxazin-6-yl]acetate
Standard InChI InChI=1S/C13H15NO5/c1-18-12(16)7-8-2-3-10-9(6-8)14-13(17)11(19-10)4-5-15/h2-3,6,11,15H,4-5,7H2,1H3,(H,14,17)
Standard InChI Key RXTDQQRSIGYVNU-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCO

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates a 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold substituted at the 6-position with a methyl acetate group and at the 2-position with a 2-hydroxyethyl chain. The benzoxazine ring, a fused heterocycle containing oxygen and nitrogen atoms, confers rigidity and electronic diversity, while the ester and hydroxyethyl moieties enhance solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₅NO₅
Molecular Weight265.265 g/mol
CAS Registry Number866134-59-0
Hybridizationsp²/sp³ (heterocyclic core)

Stereoelectronic Features

The benzoxazine ring’s conjugation system delocalizes electrons across the oxygen and nitrogen atoms, creating regions of varying electron density. This polarization facilitates interactions with biological targets or polymer matrices, depending on the application. The hydroxyethyl side chain introduces hydrogen-bonding capability, critical for molecular recognition in drug design.

Synthesis and Preparation

General Synthetic Routes

Synthesis typically begins with benzoxazine precursors, such as 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one, which undergoes sequential alkylation and esterification. Key steps include:

  • Alkylation: Introduction of the 2-hydroxyethyl group via nucleophilic substitution.

  • Esterification: Reaction with methyl chloroacetate to install the acetate moiety.

Optimization Strategies

  • Temperature Control: Maintaining 0–5°C during esterification minimizes side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Alkylation2-Bromoethanol, K₂CO₃, DMF78–85
EsterificationMethyl chloroacetate, Et₃N65–72

Chemical Reactivity and Functionalization

Hydrolysis of the Ester Group

The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a common strategy for prodrug activation. For example, treatment with NaOH (1M, 60°C) cleaves the ester, generating 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetic acid.

Ring-Opening Reactions

The benzoxazine ring’s strained ether linkage is susceptible to nucleophilic attack. Amines or thiols induce ring opening, forming secondary amines or sulfides, respectively—a pathway leveraged in polymer cross-linking.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 3.73 ppm (methoxy group) and δ 4.20–4.35 ppm (hydroxyethyl protons).

    • ¹³C NMR: Carbonyl resonance at δ 170–175 ppm confirms the ester functionality.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 265.265 [M+H]⁺.

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) resolve the compound with >99% purity.

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors).

  • Toxicological Profiling: Assess acute/chronic toxicity in model organisms.

  • Formulation Development: Explore nanoencapsulation to enhance bioavailability.

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